molecular formula C6H4N4O3 B14673717 2,4(1H,3H)-Pteridinedione, 1-hydroxy- CAS No. 37440-27-0

2,4(1H,3H)-Pteridinedione, 1-hydroxy-

Cat. No.: B14673717
CAS No.: 37440-27-0
M. Wt: 180.12 g/mol
InChI Key: RHQIHQYLTHDOFU-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pteridinedione, 1-hydroxy- is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is part of the pteridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pteridinedione, 1-hydroxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-diaminopyrimidine with glyoxal in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired pteridine derivative.

Industrial Production Methods

Industrial production of 2,4(1H,3H)-Pteridinedione, 1-hydroxy- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pteridinedione, 1-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of dihydropteridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents can be introduced at specific positions on the pteridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions include various substituted pteridines, which can have different biological and chemical properties.

Scientific Research Applications

2,4(1H,3H)-Pteridinedione, 1-hydroxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its role in enzymatic reactions and as a potential inhibitor of certain biological pathways.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: The compound is used in the development of dyes and pigments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pteridinedione, 1-hydroxy- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxypyrimidine: Another heterocyclic compound with similar structural features.

    Quinoline-2,4-dione: A compound with a similar core structure but different functional groups.

Uniqueness

2,4(1H,3H)-Pteridinedione, 1-hydroxy- is unique due to its specific substitution pattern and the presence of the hydroxy group, which imparts distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of 2,4(1H,3H)-Pteridinedione, 1-hydroxy-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

37440-27-0

Molecular Formula

C6H4N4O3

Molecular Weight

180.12 g/mol

IUPAC Name

1-hydroxypteridine-2,4-dione

InChI

InChI=1S/C6H4N4O3/c11-5-3-4(8-2-1-7-3)10(13)6(12)9-5/h1-2,13H,(H,9,11,12)

InChI Key

RHQIHQYLTHDOFU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C(=O)NC(=O)N2O

Origin of Product

United States

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